molecular formula C20H22ClFN4O5 B10981371 Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate

Cat. No.: B10981371
M. Wt: 452.9 g/mol
InChI Key: MRNJXLYPVVSTHI-BUSXIPJBSA-N
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Description

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a combination of imidazo[4,5-C]pyridine and pentanedioate moieties, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate involves multiple steps, including the formation of the imidazo[4,5-C]pyridine core and subsequent functionalization with the chloro-fluorophenyl and pentanedioate groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying specific biological pathways.

    Medicine: Its unique structure suggests potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H22ClFN4O5

Molecular Weight

452.9 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]pentanedioate

InChI

InChI=1S/C20H22ClFN4O5/c1-30-16(27)6-5-15(19(28)31-2)25-20(29)26-8-7-14-17(24-10-23-14)18(26)11-3-4-13(22)12(21)9-11/h3-4,9-10,15,18H,5-8H2,1-2H3,(H,23,24)(H,25,29)/t15-,18?/m0/s1

InChI Key

MRNJXLYPVVSTHI-BUSXIPJBSA-N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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